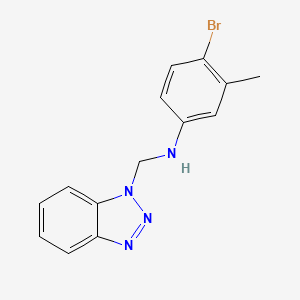

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline is a substituted aniline derivative featuring a benzotriazole moiety attached via a methylene bridge to the aniline nitrogen. Its molecular formula is C₁₄H₁₂BrN₄, with a bromo group at the 4-position and a methyl group at the 3-position of the aromatic ring. The benzotriazole group confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4/c1-10-8-11(6-7-12(10)15)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCUDKHYTYOHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCN2C3=CC=CC=C3N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline typically involves the reaction of 4-bromo-3-methylaniline with 1H-1,2,3-benzotriazole in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).

Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed.

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aniline Derivatives

The target compound’s structural analogs differ primarily in substituents on the aniline ring and the nature of the N-alkylating group. Key comparisons include:

4-Bromo-N-[(3-chlorophenyl)methyl]-3-methoxyaniline (54)

- Molecular Formula: C₁₄H₁₃BrClNO

- Substituents :

- 4-Bromo and 3-methoxy groups on the aniline ring.

- N-alkylation with a 3-chlorobenzyl group instead of benzotriazolylmethyl.

- The 3-chlorobenzyl substituent introduces steric bulk and lipophilicity but lacks the heteroaromatic properties of benzotriazole.

- Applications: Intermediate in the synthesis of noncovalent inhibitors targeting viral proteases .

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione

- Molecular Formula : C₂₀H₁₆N₆S

- Substituents :

- Two benzotriazolylmethyl groups attached to a benzimidazole-thione core.

- Key Differences: The benzimidazole-thione core introduces sulfur-based resonance stabilization, enhancing thermal stability compared to the aniline-based target compound.

- Applications : Used in heterocyclic synthesis for generating sulfur-containing scaffolds.

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

- Molecular Formula : C₂₅H₁₉BrN₄O₆

- Substituents: Triazine core with bromo, formyl, and methoxyphenoxy groups.

- Key Differences :

- Applications: Potential use in supramolecular chemistry due to its multifunctional design.

Physical and Chemical Properties

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline is a compound that has garnered attention for its potential biological activities. Characterized by a benzotriazole moiety linked to a bromo-substituted aniline, this compound exhibits diverse interactions with biological systems, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN5, with a molecular weight of approximately 284.13 g/mol. The structure features a benzotriazole ring known for its stability and ability to act as a ligand in coordination chemistry. The presence of bromine and methyl groups enhances its reactivity and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN5 |

| Molecular Weight | 284.13 g/mol |

| Density | 1.51 g/cm³ (predicted) |

| Boiling Point | 501°C (predicted) |

| pKa | 1.98 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzotriazole moiety can engage in π–π stacking interactions and hydrogen bonding with enzymes and receptors, which may inhibit enzymatic activity or disrupt cellular processes. This mechanism underpins its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole possess antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans .

In one study, a series of benzotriazole derivatives were screened for their antibacterial activity, revealing that certain compounds displayed moderate effectiveness against bacterial strains including Bacillus subtilis and Pseudomonas fluorescens .

Anticancer Potential

This compound has also been investigated for its anticancer potential. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been noted in preliminary studies. For example, compounds similar to this one have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis through the modulation of cell cycle regulators .

Case Studies

Case Study 1: Antimicrobial Screening

A study synthesized several benzotriazole derivatives and evaluated their antimicrobial properties. Among these derivatives, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound demonstrated significant inhibition of cell growth. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1H-1,2,3-benzotriazole moiety into brominated aniline derivatives?

- Methodological Answer : The 1H-1,2,3-benzotriazole group can be introduced via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives are synthesized by reacting brominated intermediates with benzotriazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Evidence from analogous syntheses shows that activating the methylene bridge (e.g., using bromomethyl intermediates) facilitates coupling . Optimization of reaction time (6–24 hours) and stoichiometry (1:1.2 molar ratio of benzotriazole to brominated precursor) is critical to maximize yields (typically 60–75%) .

Q. How can spectroscopic and crystallographic methods validate the structure of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of benzotriazole protons (δ 7.5–8.3 ppm for aromatic protons) and the methylene bridge (δ 4.8–5.2 ppm). The bromine atom’s deshielding effect alters chemical shifts in the aromatic region .

- X-ray crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of the benzotriazole and brominated aniline moieties. SHELX programs are widely used for refinement, especially for handling twinned or high-resolution data . For example, analogous structures (e.g., brominated Schiff bases) show dihedral angles of 45–60° between aromatic rings .

Q. What are common side reactions during the synthesis of benzotriazole-containing aniline derivatives?

- Methodological Answer : Competing reactions include:

- Over-alkylation : Excess benzotriazole may lead to bis-alkylated byproducts. Monitoring reaction progress via TLC or HPLC is recommended .

- Hydrolysis of intermediates : Bromomethyl groups are susceptible to hydrolysis in protic solvents. Using anhydrous conditions (e.g., DMF, THF) and molecular sieves mitigates this issue .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the benzotriazole-aniline system?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For example, the benzotriazole N1 atom exhibits high nucleophilicity, favoring electrophilic attacks at the methylene bridge. Frontier molecular orbital (FMO) analysis predicts charge-transfer interactions in metal complexes .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Approaches include:

- Variable-temperature NMR : To detect rotational barriers in the methylene bridge.

- Hirshfeld surface analysis : Compares crystallographic packing forces with solution-phase interactions .

- Multi-technique validation : Cross-validate using HRMS (to confirm molecular formula) and IR (to identify functional groups) .

Q. How does steric hindrance from the 3-methyl group influence substitution patterns in brominated aniline derivatives?

- Methodological Answer : The 3-methyl group directs electrophilic substitution to the para position relative to the bromine atom. Steric maps derived from X-ray data show that the methyl group creates a 15–20° tilt in the aniline ring, reducing accessibility for bulky reagents . Kinetic studies using Hammett parameters (σ⁺) can quantify electronic effects .

Q. What are the challenges in isolating enantiomers or conformers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.